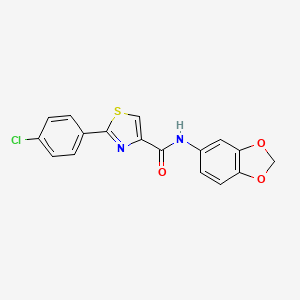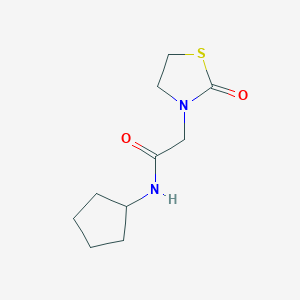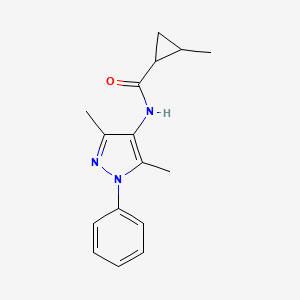
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone, also known as DDOIM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a heterocyclic organic molecule that consists of two fused rings, a dioxin ring, and an indole ring. In recent years, DDOIM has been studied for its potential biological and pharmacological properties, making it an interesting target for drug discovery.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone is not fully understood. However, several studies have suggested that 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone may act by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In addition, 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of pro-inflammatory cytokines. In addition, 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been shown to have low toxicity in normal cells, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone is its potent anticancer activity against various cancer cell lines. In addition, 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been shown to have low toxicity in normal cells, making it a promising candidate for further development. However, one of the limitations of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone is its complex synthesis process, which can make it difficult to obtain large quantities of pure 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone for further studies.
Direcciones Futuras
Several future directions for the study of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone include:
1. Further studies to understand the mechanism of action of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone in cancer cells.
2. Development of more efficient synthesis methods to obtain large quantities of pure 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone.
3. Evaluation of the pharmacokinetics and pharmacodynamics of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone in animal models.
4. Screening of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone against a wider range of cancer cell lines to identify its potential as a broad-spectrum anticancer agent.
5. Development of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone-based drug delivery systems for targeted cancer therapy.
In conclusion, 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. Several studies have shown that 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone exhibits potent anticancer activity against various cancer cell lines and has anti-inflammatory properties. Further studies are needed to understand the mechanism of action of 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone and its potential as a broad-spectrum anticancer agent.
Métodos De Síntesis
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone can be synthesized through a multistep process that involves the reaction of 2,3-dihydro-1,4-dioxin-5-carboxylic acid with 2,3-dihydroindole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone.
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been studied for its potential use in medicinal chemistry. Several studies have shown that 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(12-9-16-7-8-17-12)14-6-5-10-3-1-2-4-11(10)14/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYAPIBXYBZLCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-dioxin-5-yl(2,3-dihydroindol-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[2-(4-oxo-2-pyrrolidin-1-yl-1,3-thiazol-5-yl)acetyl]amino]-N-propylbenzamide](/img/structure/B7456922.png)
![4-(5-Bromo-3-methyl-1-benzo[b]furan-2-carbonyl)morpholine](/img/structure/B7456924.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[1-(difluoromethyl)imidazol-2-yl]methyl-methylamino]acetamide](/img/structure/B7456944.png)
![4(3h)-Quinazolinone,3-[(4-methoxyphenyl)methyl]-](/img/structure/B7456950.png)
![N-phenyl-4-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]benzamide](/img/structure/B7456955.png)
![6-[[Cyclohexyl(methyl)amino]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7456963.png)

![2-[[Cycloheptyl(methyl)amino]methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7456974.png)
![2,5-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7456987.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(9-oxoacridin-10-yl)acetamide](/img/structure/B7456996.png)